2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Description
2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The compound’s thiazole ring, which is planar and aromatic, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties may play a role in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c20-9-14-5-6-21-18(8-14)24-12-15-2-1-7-23(10-15)11-17-13-25-19(22-17)16-3-4-16/h5-6,8,13,15-16H,1-4,7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWUOVCKELISJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3CC3)COC4=NC=CC(=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.